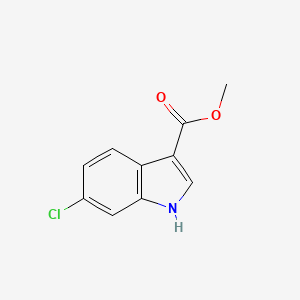

methyl 6-chloro-1H-indole-3-carboxylate

概述

描述

Methyl 6-chloro-1H-indole-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO2. It belongs to the indole family, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1H-indole-3-carboxylate typically involves the chlorination of indole derivatives followed by esterification. One common method includes the reaction of 6-chloroindole with methyl chloroformate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反应分析

Types of Reactions

Methyl 6-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different indole derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .

科学研究应用

Methyl 6-chloro-1H-indole-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of methyl 6-chloro-1H-indole-3-carboxylate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

相似化合物的比较

Similar Compounds

- Methyl indole-6-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Methyl 6-methoxy-3-methylindole-2-carboxylate

Uniqueness

Methyl 6-chloro-1H-indole-3-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

生物活性

Methyl 6-chloro-1H-indole-3-carboxylate (MCIC) is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Target Interactions

MCIC interacts with various biological targets, primarily through binding to receptors and enzymes. Its structure allows it to modulate the activity of several proteins involved in critical cellular processes. For example, it has been noted to inhibit certain kinases that play a role in cell proliferation, suggesting potential anticancer properties.

Biochemical Pathways

The compound influences multiple biochemical pathways, including those associated with antiviral and antimicrobial activities. Research indicates that MCIC may interfere with viral replication mechanisms, showcasing its potential as an antiviral agent . Additionally, it has been implicated in the modulation of inflammatory responses and oxidative stress pathways .

Biological Activities

MCIC exhibits a range of biological activities, summarized as follows:

- Antiviral Activity : Potential to inhibit viral replication.

- Anticancer Activity : Inhibits cell proliferation in various cancer cell lines.

- Antimicrobial Activity : Effective against bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans .

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation-related diseases.

Data Table: Biological Activities of MCIC

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of MCIC, it was found to possess significant activity against MRSA with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL. This suggests that MCIC could be a promising candidate for developing new treatments for resistant bacterial infections .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of MCIC on various cell lines, including MCF-7 and A549. The results indicated that MCIC effectively inhibited cell growth at micromolar concentrations, demonstrating its potential as an anticancer agent .

Cellular Effects and Dosage Response

MCIC's effects vary significantly based on dosage:

- Low Doses : At lower concentrations, MCIC enhances metabolic functions and promotes beneficial cellular responses.

- High Doses : Conversely, higher doses can lead to cytotoxicity and adverse effects, including cellular damage and disruption of normal physiological processes.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-chloro-1H-indole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on the indole core. For example, iodination or bromination at the 6-position can be achieved using iodine or bromine with oxidizing agents in solvents like dichloromethane or acetonitrile . Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts (e.g., Suzuki coupling) for functional group introduction .

- Temperature Control : Maintaining 0–25°C during halogenation to minimize side reactions .

- Purification : Recrystallization from methanol or ethanol to improve purity, as demonstrated in crystallization studies of similar indole derivatives .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and confirms substituent positions, as shown for fluoro-indole analogs .

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., distinguishing chloro vs. methoxy groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates energy barriers for substitution at the 6-chloro position, identifying favorable nucleophiles (e.g., amines, thiols) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as polar aprotic solvents enhancing chloride displacement .

Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 or HeLa) and controls to minimize variability .

- Dose-Response Curves : Quantify IC values across multiple replicates to validate potency claims .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chloro with methoxy) to isolate biological effects .

Q. How can researchers design fragment-based libraries using this compound for drug discovery?

- Methodological Answer :

- Fragment Coupling : Utilize the 3-carboxylate group for amide bond formation with amines, as seen in Mcl1 inhibitor development .

- Diversity-Oriented Synthesis : Introduce alkyl or aryl groups at the 1-position via alkylation or cross-coupling reactions .

Q. What mechanistic insights can be gained from studying the photodegradation of this compound in environmental chemistry?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products under UV exposure .

- Mass Spectrometry (MS/MS) : Identify intermediates (e.g., hydroxylated or dechlorinated derivatives) .

属性

IUPAC Name |

methyl 6-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPVYZOPRHZKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677728 | |

| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921194-97-0 | |

| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。